2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves intricate processes that might include reactions such as etherification, reduction, and cyclocondensation. For instance, the synthesis of "4-(4-methylphenoxy)benzylamine" from starting materials like p-chlorobenzonitrile and p-cresol showcases a method that might be relevant to our compound, involving steps like etherification and reduction under optimized conditions, leading to a significant yield (Che Ming-ming, 2012).
Molecular Structure Analysis
The molecular structure of chemically related compounds reveals critical insights into their configuration and intermolecular interactions. For example, studies on "4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline" and "2-Methoxy-5-((phenylamino)methyl)phenol" highlight the significance of intermolecular hydrogen bonding and secondary intermolecular interactions in stabilizing molecular structures, which could be relevant to understanding the structure of "2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine" (P. A. Ajibade & F. P. Andrew, 2021).
Chemical Reactions and Properties
Chemical reactions involving compounds with similar structures to "2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine" often exhibit selectivity and reactivity based on their functional groups. For example, the selective and potent activity in specific chemical environments, as observed in the synthesis of benzamide derivatives, provides a glimpse into how substituent effects can influence chemical reactivity and interactions (S. Kato et al., 1992).
Physical Properties Analysis
The physical properties of a compound are crucial for its application and handling. While specific details on "2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine" are scarce, related research indicates that properties such as melting points, solubility, and crystalline structure play a significant role in determining a compound's applicability in various fields. For instance, the crystal structure analysis of related compounds helps in understanding the compound's stability and reactivity (H. Unver et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity and stability under different conditions, are essential for comprehending a compound's potential applications. Studies on similar compounds, such as the mechanistic insights into substituent effects on reactivity, provide valuable information on how variations in chemical structure can impact overall chemical behavior and reactivity (A. Bailey et al., 2017).
Scientific Research Applications
Human Urinary Carcinogen Metabolites and Tobacco
Research on carcinogen metabolites, including aromatic amines, in human urine helps understand the impact of tobacco and its relation to cancer. These metabolites serve as biomarkers for assessing exposure to carcinogens present in tobacco, offering insights into the mechanisms of carcinogenesis and potential preventive measures (Hecht, 2002).
Pharmacokinetics and Pharmacodynamics of New Psychoactive Substances
The study of new psychoactive substances (NPS), including 2C-B and benzofurans, reveals their pharmacokinetics and pharmacodynamics, comparing their effects to traditional illicit drugs. Understanding these substances' actions can aid in managing NPS toxicity and inform legislation to protect public health (Nugteren-van Lonkhuyzen et al., 2015).
Environmental Fate of Alkylphenols
Research on the environmental impact of alkylphenols and their ethoxylates highlights their persistence in aquatic environments due to widespread use in industrial and domestic products. These compounds, acting as endocrine disruptors, have sparked concerns regarding their effects on wildlife and human health. This review underscores the importance of understanding the environmental fate of such compounds to mitigate their impact (Ying, Williams, & Kookana, 2002).
Polyphenol Supplementation for Athletes
A study on fruit-derived polyphenol supplementation suggests that polyphenols could enhance exercise performance and recovery in athletes. These findings point to the potential of polyphenols in sports nutrition, emphasizing the need for further research to fully understand their benefits and mechanisms of action (Bowtell & Kelly, 2019).
Future Directions
The future directions for “2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine” could involve its use in the synthesis of new fluorescent dyes and other nitrogen compounds. Its potential as a selective reagent for some alkali and alkaline earth metal cations and some neutral polar molecules could also be explored .
properties
IUPAC Name |
2-[2-(2-aminophenoxy)ethoxy]-4-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-11-6-7-13(17)15(10-11)19-9-8-18-14-5-3-2-4-12(14)16/h2-7,10H,8-9,16-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJQPJBLGFGESM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OCCOC2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60546712 | |
Record name | 2-[2-(2-Aminophenoxy)ethoxy]-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60546712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine | |
CAS RN |
96331-95-2 | |
Record name | 2-[2-(2-Aminophenoxy)ethoxy]-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60546712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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